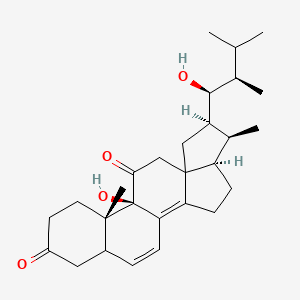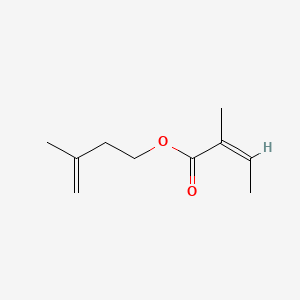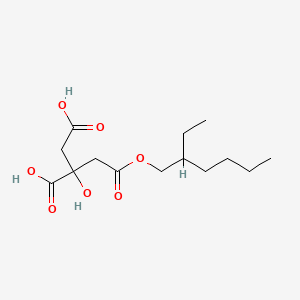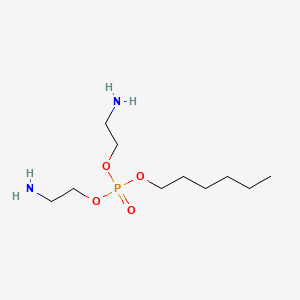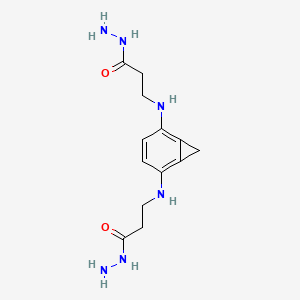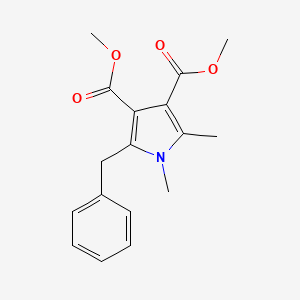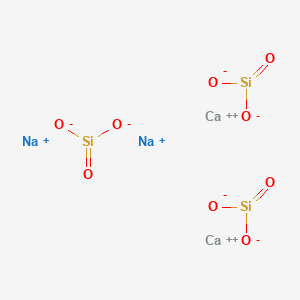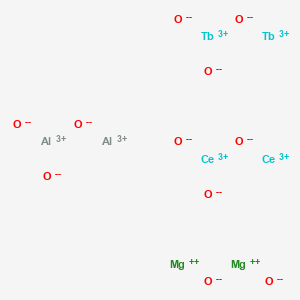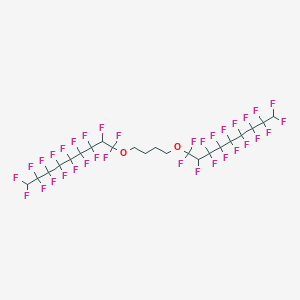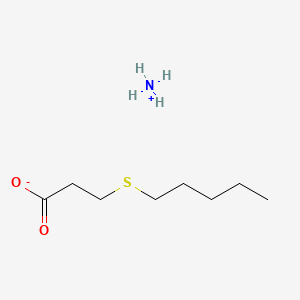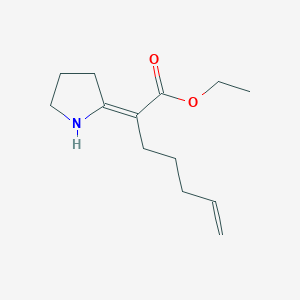
6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester is a chemical compound with a complex structure that includes a heptenoic acid backbone and a pyrrolidinylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the heptenoic acid backbone and the introduction of the pyrrolidinylidene group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems.
Analyse Chemischer Reaktionen
Types of Reactions
6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential effects and applications.
Medicine: The compound may have therapeutic potential, and studies are conducted to explore its efficacy and safety in medical applications.
Industry: The compound’s unique properties make it useful in various industrial processes, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester include other heptenoic acid derivatives and pyrrolidinylidene-containing compounds. These compounds share structural similarities but may have different chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
118268-51-2 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
ethyl (2E)-2-pyrrolidin-2-ylidenehept-6-enoate |
InChI |
InChI=1S/C13H21NO2/c1-3-5-6-8-11(13(15)16-4-2)12-9-7-10-14-12/h3,14H,1,4-10H2,2H3/b12-11+ |
InChI-Schlüssel |
SNRMILSSGHDVQY-VAWYXSNFSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/1\CCCN1)/CCCC=C |
Kanonische SMILES |
CCOC(=O)C(=C1CCCN1)CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


